molecular formula C21H18ClN3O2S B11305012 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11305012
M. Wt: 411.9 g/mol
InChI Key: YMOIUGKBTMWUKU-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Pyrrole ring synthesis: The thiazole intermediate is then reacted with an α,β-unsaturated carbonyl compound to form the pyrrole ring.

    Amination and chlorobenzylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can be compared to other compounds with similar structural features, such as:
    • 5-amino-1-(2-chlorobenzyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
    • 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18ClN3O2S/c1-27-15-8-6-13(7-9-15)17-12-28-21(24-17)19-18(26)11-25(20(19)23)10-14-4-2-3-5-16(14)22/h2-9,12,23,26H,10-11H2,1H3

InChI Key

YMOIUGKBTMWUKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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